Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
Description
Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 545385-40-8) is a thiophene-based heterocyclic compound with the molecular formula C₁₅H₁₁BrN₂O₃S and a molecular weight of 379.24 g/mol . Its structure comprises:
- A thiophene ring substituted at position 3 with a methyl ester group.
- A 4-bromophenyl moiety at position 2.
- A cyanoacetyl amino group at position 2.
This compound is primarily utilized in pharmaceutical research and materials chemistry due to its electron-deficient aromatic system, which facilitates interactions with biological targets or conductive materials. It is commercially available from suppliers such as Santa Cruz Biotechnology (sc-328619, $360/500 mg) and CymitQuimica (discontinued), indicating its niche applications in specialized studies .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPGNTJPVKBVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group enhances binding affinity to certain receptors, while the cyanoacetyl moiety may interact with enzymes or other proteins. The thiophene ring provides structural stability and contributes to the overall biological activity.
Comparison with Similar Compounds
a) Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 547706-71-8)
b) Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS: 1105215-77-7)
- Molecular Formula : C₁₅H₁₁FN₂O₃S
- Molecular Weight : 342.3 g/mol
- Lower molecular weight and XLogP3 compared to the brominated analog, suggesting better aqueous solubility .
Variations in Ester Groups and Thiophene Substituents
a) Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Molecular Formula : C₁₄H₁₅N₂O₃S
- Ethyl ester increases lipophilicity compared to methyl esters .
b) Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate (CAS: sc-328620)
- Molecular Formula: C₁₅H₁₂ClNO₅
- Key Differences: Nitro group and chlorophenoxy substituent create a distinct electronic profile, favoring applications in agrochemicals or explosives .
Key Observations :
- Bromine’s higher atomic weight and polarizability enhance van der Waals interactions, favoring membrane permeability in drug design.
- Ethyl esters (e.g., 547706-71-8) exhibit prolonged half-lives in vivo compared to methyl esters due to slower hydrolysis .
- Fluorinated analogs (e.g., 1105215-77-7) may show improved metabolic stability and target selectivity .
Biological Activity
Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₁BrN₂O₃S
- CAS Number : 545385-40-8
- Molecular Weight : 373.22 g/mol
- Hazard Classification : Irritant (GHS09)
The compound features a thiophene ring substituted with a bromophenyl group and a cyanoacetylamino moiety, contributing to its unique reactivity and potential biological interactions.
This compound exhibits various biological activities, primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and inflammation. The following table summarizes key findings related to its biological activity:
Case Studies and Research Findings
- Anticancer Studies :
- Anti-inflammatory Research :
- Antimicrobial Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
